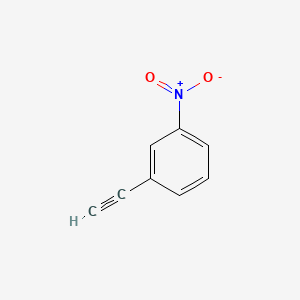
2-羟基-6-甲基-5-苯基烟腈
描述
Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光物理性质研究
烟腈衍生物,包括 2-羟基-6-甲基-5-苯基变体,因其光物理性质而受到研究。 这些研究至关重要,因为它们有助于理解这些化合物的吸收和发射特性,这对于开发用于光学和电子应用的新材料至关重要 .
非线性光学材料的合成
烟腈衍生物用于合成非线性光学材料。 这些材料由于其改变光频率的能力,在电信、信息处理和光子学等各个领域都有应用 .
荧光液晶
另一个应用是在创建荧光液晶方面。这些物质具有独特的性质,使其适用于显示器和照明系统。 通过改变烟腈结构可以定制它们的荧光,从而可以定制发射光的颜色和强度 .
金属-配体化学
烟腈衍生物在金属配合物中充当配体。这种应用在催化领域非常重要,因为这些配合物可以促进或加速化学反应。 对这些化合物的研究可以导致开发更有效和更具选择性的催化剂 .
生物活性
吡啶是烟腈化合物中的核心结构,它表现出广泛的生物活性。这些化合物已被用作除草剂,用于富集谷物,以及调节血胆固醇水平。 对烟腈衍生物的生物学应用的研究可能会导致新的药物和农用化学品 .
荧光安全墨水
烟腈衍生物也用于制备荧光墨水和安全纸。 这些墨水难以复制,可用于防止重要文件和货币的伪造 .
电气材料
由于其独特的电气性质,烟腈衍生物正在被研究用于电气材料。 这些化合物可以促进新型导电材料的开发,这对于电子设备的发展至关重要 .
多组分合成
最后,烟腈衍生物通过多组分反应合成,多组分反应是绿色化学领域的基石。 这些反应效率高,通常需要更少的步骤,并且产生的废物更少,使其成为生产复杂有机化合物的环保且经济高效的方法 .
作用机制
Target of Action
Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is a complex organic compound. Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.
Mode of Action
It’s possible that it interacts with its targets in a way similar to other indole derivatives
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have similar effects.
生化分析
Molecular Mechanism
The molecular mechanism of action of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic activity. It may also interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding how nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, can change over time This includes its stability, degradation, and long-term effects on cellular function Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity
Dosage Effects in Animal Models
The effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for determining its safe and effective use in research .
Metabolic Pathways
Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding the metabolic pathways of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is essential for elucidating its role in cellular metabolism .
Subcellular Localization
The subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMRMSCUYJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195210 | |
| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-12-7 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4241-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4241-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)








![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)

